molecular formula C11H16O4 B1367105 Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate CAS No. 72653-21-5

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Cat. No. B1367105
Key on ui cas rn: 72653-21-5
M. Wt: 212.24 g/mol
InChI Key: CBUZTWMDYDHENI-UHFFFAOYSA-N
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Patent
US08476470B2

Procedure details

Toluene (130 mL) was added to 1-acetyl-4-oxocyclohexyl carboxylic acid ethyl ester (12.9 g, 60.6 mmol) and then the resulting mixture was stirred. To the mixture, there were added benzylamine (13.3 mL, 121 mmol) and p-toluenesulfonic acid monohydrate (124 mg, 0.65 mmol). The mixture was refluxed for 7 hours with a Dean-Stark apparatus under the dehydration conditions. After cooled back to room temperature, a 1 mol/L hydrochloric acid solution (130 mL) was added to the flask and the resulting mixture was then stirred for 0.5 hours. The mixture was made alkali by the use of a 2 mol/L sodium hydroxide aqueous solution, followed by the separation of the organic phase and the subsequent quantitative analysis (according to the LC technique). As a result, the yield of the desired product was found to be 75% (the internal standard substance used was 1,2,4-trimethyl benzene).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:13](=[O:15])[CH3:14])[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:16]([NH2:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.Cl.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]12[CH2:11][CH2:10][C:9]([NH:23][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([CH2:8][CH2:7]1)[CH2:14][C:13]2=[O:15])=[O:5])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
13.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
124 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCC(CC1)=O)C(C)=O
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7 hours with a Dean-Stark apparatus under the dehydration conditions
Duration
7 h
STIRRING
Type
STIRRING
Details
the resulting mixture was then stirred for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
followed by the separation of the organic phase

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C12C(CC(CC1)(CC2)NCC2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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